

Pterygospermin: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Pterygospermin*

Cat. No.: *B15562672*

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Abstract

Pterygospermin, a compound isolated from the plant *Moringa oleifera*, has been a subject of scientific interest due to its notable antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Pterygospermin**. It is important to note that while **Pterygospermin** is credited with biological activity, it is often considered a precursor that decomposes to form benzyl isothiocyanate (BITC), a well-studied and biologically active compound. This guide also delves into the experimental protocols for its study and visualizes the signaling pathways influenced by its active metabolite, BITC. Due to the age of much of the primary literature on **Pterygospermin**, some experimental data, particularly detailed spectroscopic analyses, are not readily available in modern databases. This guide synthesizes the available information and highlights areas where further research is warranted.

Chemical Structure and Physicochemical Properties

Pterygospermin is chemically known as 1,8-dibenzyl-3,10-dioxo-1,8-diazadispiro[3.2.3⁷.2⁴]dodeca-5,11-diene-2,9-dithione.[1] Its structure is characterized by a unique dispiro system containing nitrogen, oxygen, and sulfur atoms, with benzyl groups attached to the nitrogen atoms.

Table 1: Physicochemical Properties of **Pterygospermin**

Property	Value	Source
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₂ S ₂	[1] [2] [3]
Molecular Weight	406.5 g/mol	[1] [3]
IUPAC Name	1,8-dibenzyl-3,10-dioxo-1,8-diazadispiro[3.2.3 ⁷ .2 ⁴]dodeca-5,11-diene-2,9-dithione	[1]
CAS Number	11054-42-5	[1] [3]
XLogP3	4.7	[2]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	406.08097017 Da	[1] [2]
Monoisotopic Mass	406.08097017 Da	[1] [2]
Topological Polar Surface Area	89.1 Å ²	[1]
Heavy Atom Count	28	PubChem

Note: Some of the physicochemical properties listed are computationally derived from sources like PubChem due to a lack of experimentally determined data in readily available literature.

Spectroscopic Data

Detailed experimental spectroscopic data for **Pterygospermin**, including ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry, are not extensively reported in modern scientific literature. Characterization of compounds from *Moringa oleifera* has been performed using these techniques, but specific data for purified **Pterygospermin** is scarce.[\[4\]](#) The structural elucidation of related compounds from *Moringa* species often relies on a combination of these spectroscopic methods.

Biological Activity and Mechanism of Action

Pterygospermin is primarily recognized for its potent antimicrobial activity against a range of bacteria and fungi.[5][6] The antibacterial and anti-ulcer activities have been attributed to its dissociation into benzyl isothiocyanate (BITC).[4] BITC is a well-known antimicrobial agent that exerts its effects through various mechanisms, including disruption of cellular membranes and inhibition of essential enzymes.

The mechanism of antibacterial action of **Pterygospermin** has been suggested to involve the inhibition of transaminases. It has also been noted to affect the assimilation of glutamic acid in bacteria.

Table 2: Antimicrobial Activity Profile

Activity	Organism(s)	Observations
Antibacterial	Micrococcus pyogenes var. aureus (now Staphylococcus aureus), Bacillus subtilis, Salmonella species, Escherichia coli	Pterygospermin and its derivatives show inhibitory effects.
Antifungal	Filamentous fungi	Pterygospermin has been shown to inhibit the germination of seeds and filamentous fungi.[7]
Antitubercular	Mycobacterium tuberculosis	The fixed oil of Moringa oleifera, from which Pterygospermin is derived, has shown anti-tubercular activity.

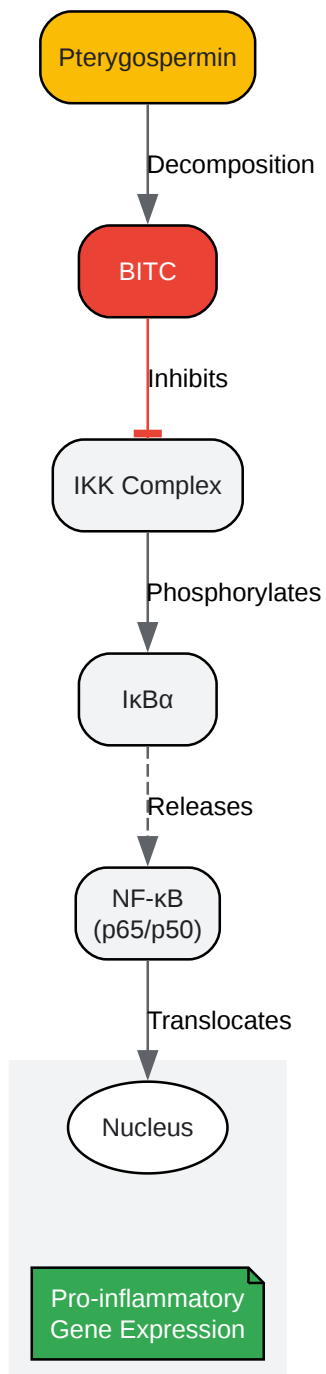
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for purified **Pterygospermin** are not consistently reported in recent literature. The provided information is based on qualitative observations from older studies.

Signaling Pathway Modulation by Benzyl Isothiocyanate (BITC)

While direct evidence for **Pterygospermin**'s interaction with major signaling pathways is limited, its active metabolite, benzyl isothiocyanate (BITC), has been shown to modulate several key pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

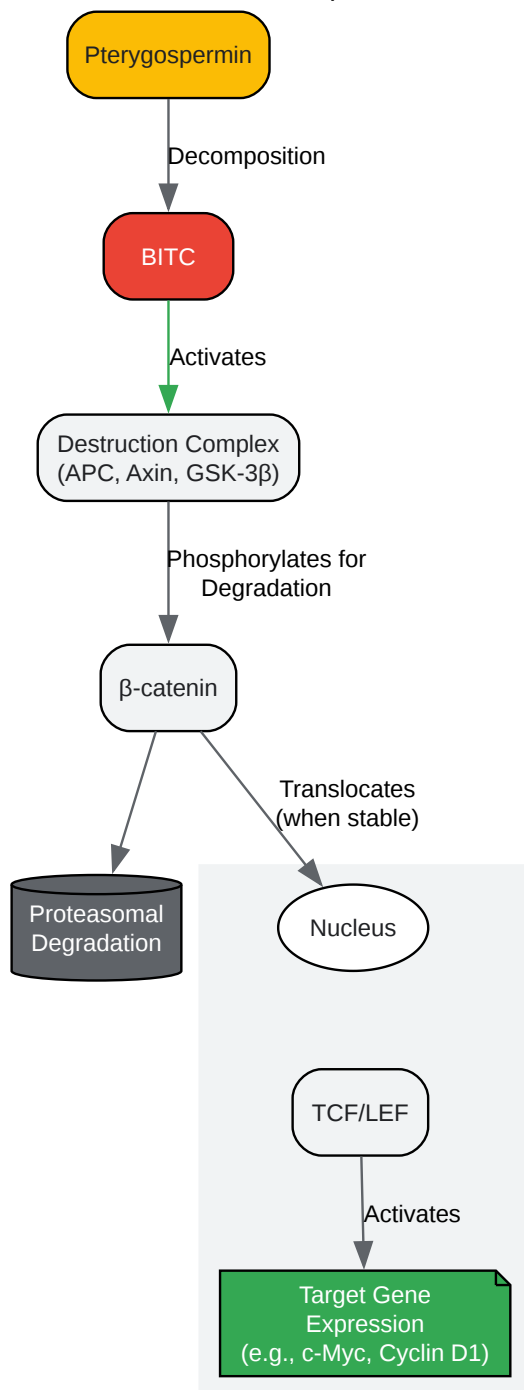
Benzyl isothiocyanate has been demonstrated to inhibit the NF-κB signaling pathway.^{[2][3][8]} This pathway is a crucial regulator of inflammation, cell survival, and immune responses. Inhibition of NF-κB by BITC can lead to decreased expression of pro-inflammatory cytokines and a reduction in the survival of cancer cells.

Pterygospermin's Influence on NF- κ B Pathway via BITC[Click to download full resolution via product page](#)

Caption: **Pterygospermin** decomposes to BITC, which inhibits the IKK complex, preventing NF- κ B translocation and pro-inflammatory gene expression.

Wnt/ β -catenin Signaling Pathway

BITC has been shown to suppress the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.^{[1][9][10][11]} By inhibiting this pathway, BITC can reduce the expression of target genes involved in cell cycle progression and tumorigenesis.

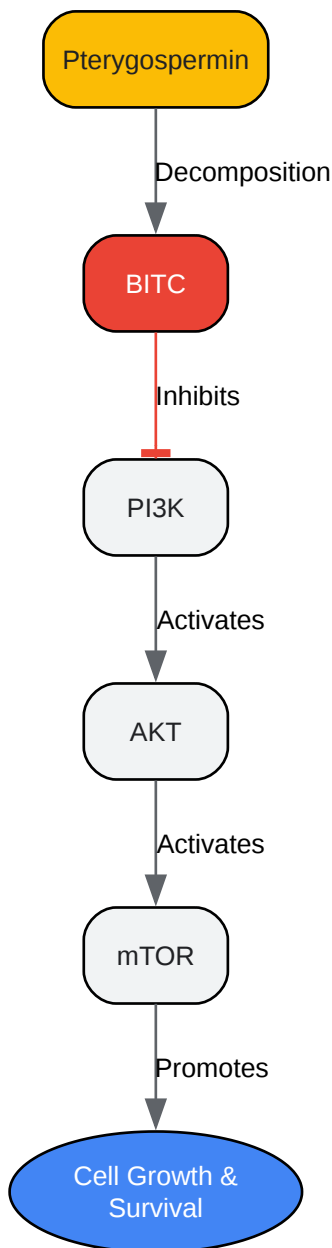
Pterygospermin's Influence on Wnt/ β -catenin Pathway via BITC[Click to download full resolution via product page](#)

Caption: **Pterygospermin**'s metabolite, BITC, promotes the degradation of β -catenin, thereby inhibiting Wnt pathway target gene expression.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival. Benzyl isothiocyanate has been found to inhibit this pathway, contributing to its anticancer effects.^{[5][12][13][14]} Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Pterygospermin's Influence on PI3K/AKT/mTOR Pathway via BITC

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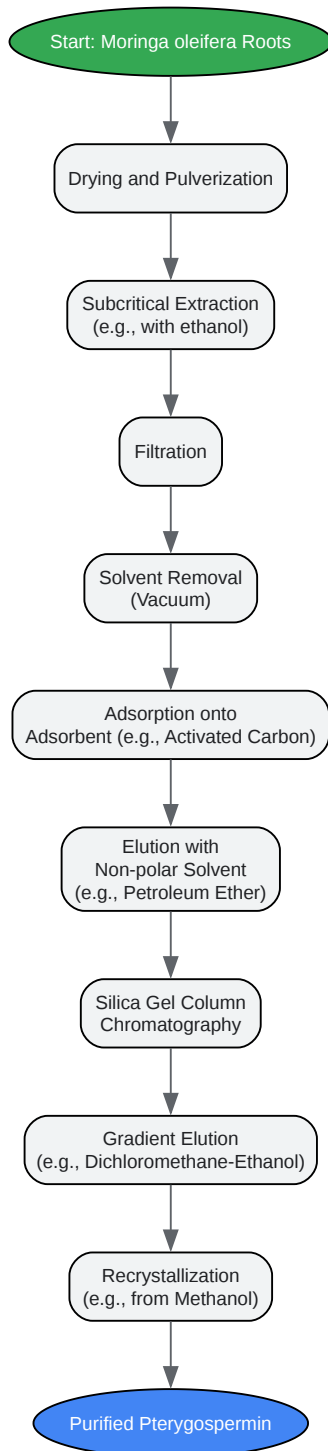
Caption: Through its metabolite BITC, **Pterygospermin** can inhibit the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival.

Experimental Protocols

Extraction and Isolation of Pterygospermin (General Method)

This protocol is a generalized procedure based on methods described for the extraction of compounds from *Moringa oleifera*.

General Workflow for Pterygospermin Extraction

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